methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate
Description
Properties
CAS No. |
2167451-86-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-7(10)8(5-6-9)3-2-4-8/h6H,2-5H2,1H3 |
InChI Key |
VRRLETIALJDQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)CC=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Reduction
A scalable method for synthesizing cis-1,3-disubstituted cyclobutane derivatives, as demonstrated in the synthesis of TAK-828F intermediates, involves Knoevenagel condensation between ketones and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). For methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate, this approach could be adapted by starting with methyl 3-oxocyclobutane-1-carboxylate.
Key Steps :
-
Knoevenagel Condensation : Reacting methyl 3-oxocyclobutane-1-carboxylate with Meldrum’s acid in the presence of piperidine yields a cyclobutylidene Meldrum’s acid derivative. This step forms the cyclobutane ring while introducing a reactive enone system.
-
Diastereoselective Reduction : Sodium borohydride-mediated reduction of the enone at −5°C achieves high diastereoselectivity (up to 99.6:0.4 dr), critical for establishing the cis configuration of substituents.
-
Decarboxylation and Functionalization : Hydrolysis of the Meldrum’s acid moiety under acidic conditions followed by decarboxylation generates the 2-oxoethyl group.
Challenges :
-
Controlling regioselectivity during the Knoevenagel reaction to ensure the ester and oxoethyl groups occupy the same carbon.
-
Avoiding ring-opening side reactions due to cyclobutane strain.
Dibromoacetone Cyclization
A patent describing the synthesis of 3-oxocyclobutanecarboxylic acid offers an alternative route. Here, 1,3-dibromoacetone reacts with malononitrile under phase-transfer catalysis to form a cyclobutanone intermediate, which is hydrolyzed to the target acid.
Adaptation for Target Compound :
-
Cyclization : Reacting 1,3-dibromoacetone with methyl cyanoacetate (instead of malononitrile) could yield methyl 3,3-dicyanocyclobutane-1-carboxylate.
-
Hydrolysis and Oxidation : Selective hydrolysis of one cyano group to a carboxylic acid, followed by reduction and oxidation, would introduce the 2-oxoethyl moiety.
Conditions :
Yield Considerations :
-
The original method achieves 76–82% yield for cyclobutanone formation, but adapting it for ester-containing substrates may require optimization.
Functionalization of Cyclobutane Intermediates
Esterification and Acylation
Methyl 3-oxocyclobutane-1-carboxylate, a potential intermediate, can be synthesized via esterification of 3-oxocyclobutanecarboxylic acid. The patent reports a 92% yield for hydrolyzing 3,3-dicyanocyclobutanone to 3-oxocyclobutanecarboxylic acid using 6M HCl. Subsequent esterification with methanol under acidic conditions would yield the methyl ester.
Introduction of 2-Oxoethyl Group :
-
Friedel-Crafts Acylation : Treating the cyclobutane ester with acetyl chloride and a Lewis acid (e.g., AlCl₃) could acylate the α-position of the ketone. However, cyclobutane’s strain may limit reactivity.
-
Enolate Alkylation : Generating the enolate of methyl 3-oxocyclobutane-1-carboxylate (using LDA or NaH) and reacting with bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis, would install the 2-oxoethyl group.
Diastereoselective Synthesis Approaches
The synthesis of TAK-828F highlights the importance of diastereoselective reductions for controlling stereochemistry. For this compound, asymmetric hydrogenation or chiral auxiliary-mediated synthesis could enforce the desired configuration.
Example Protocol :
-
Chiral Auxiliary Attachment : Convert methyl 3-oxocyclobutane-1-carboxylate to a tert-butyl ester with a chiral amine (e.g., (S)-1-phenylethylamine) to form a diastereomeric salt.
-
Crystallization-Induced Dynamic Resolution : Recrystallization enriches the desired diastereomer, achieving >99% dr.
-
Auxiliary Removal : Hydrolysis under mild acidic conditions recovers the free acid, which is re-esterified to the methyl ester.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate has shown potential in the development of pharmaceutical compounds. Its structural analogs have been investigated for their biological activities, including:
- Antitumor Activity : Compounds derived from cyclobutane frameworks have been explored for their ability to inhibit tumor growth. Research indicates that modifications to the cyclobutane ring can enhance cytotoxicity against various cancer cell lines, making it a target for further drug development .
- Antimicrobial Properties : The cyclobutane structure is known for its ability to interact with biological membranes, which can be leveraged to create antimicrobial agents. Studies have shown that derivatives of cyclobutane can exhibit significant antibacterial activity against resistant strains .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry, particularly in the following applications:
- C–H Functionalization : Recent advancements in C–H functionalization techniques have demonstrated the ability to modify this compound selectively. This allows for the synthesis of complex molecules through direct functionalization of C–H bonds, facilitating the creation of diverse chemical libraries .
- Synthesis of Natural Products : The compound has been utilized in the synthesis of various natural products. Its ability to undergo ring transformations and functional group interconversions makes it suitable for constructing complex molecular architectures found in nature .
Material Science
In addition to its applications in medicinal and synthetic chemistry, this compound has potential uses in material science:
- Polymer Chemistry : The compound can be incorporated into polymer backbones to impart specific properties such as flexibility and thermal stability. Research indicates that copolymers containing cyclobutane units exhibit enhanced mechanical properties compared to traditional polymers .
- Nanomaterials : There is ongoing research into using cyclobutane derivatives as precursors for nanomaterials. Their unique structural properties allow for the creation of nanoscale materials with tailored functionalities, applicable in electronics and catalysis .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biomolecules, resulting in its observed biological effects.
Comparison with Similar Compounds
Substituent Variation on the Cyclobutane Ring
Key Observations :
- Substituent Complexity : Analogs with bulky or chiral substituents (e.g., compound 30) require advanced synthetic methods like photoredox catalysis and exhibit lower yields (~67%) due to steric hindrance .
- Ketone vs. Ester Reactivity : The presence of a 3-oxo group (as in methyl 3-oxocyclobutane-1-carboxylate) introduces additional reactivity for nucleophilic attacks, unlike the 2-oxoethyl group in the target compound .
- Spectral Signatures : The ester carbonyl (C=O) in these compounds consistently appears at ~1730 cm⁻¹ in IR spectra, while ¹³C NMR peaks for the carboxylate carbon range from δ 170–180 ppm .
Stereochemical and Pharmacological Derivatives
highlights methyl (1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate (2.54), synthesized via asymmetric catalysis with 96% enantiomeric excess.
Pharmacologically Active Analogs :
- Urea Derivatives (): Compounds like 1-(4-(4-((4-(2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit antiproliferative activity (IC₅₀ < 1 μM) due to the urea moiety and aromatic substituents .
Biological Activity
Methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by a cyclobutane ring and an oxoethyl substituent. This configuration contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential therapeutic effects. The epoxide ring present in similar compounds enhances their reactivity, allowing them to participate in biochemical pathways relevant to cellular function and signaling .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for effective compounds is often below 20 µM, indicating significant potency .
- Cytotoxicity : In vitro assays have demonstrated that certain derivatives possess low cytotoxicity against human liver cancer cells (HepG2), with IC20 values exceeding 40 µM. This suggests a favorable therapeutic window for further development .
Case Study 1: Antimicrobial Screening
A high-throughput screening of a diverse chemical library identified several compounds related to this compound with potent activity against Mycobacterium tuberculosis. Compounds were tested at concentrations of 20 µM over five days, revealing a reconfirmation rate of over 90% for those showing significant growth inhibition .
Case Study 2: Synthesis and Characterization
A scalable synthesis method for derivatives of this compound was developed, allowing for the production of gram quantities suitable for extensive biological testing. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and purity of synthesized compounds .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-oxo-1-cycloheptanecarboxylate | Cycloheptane | Moderate antimicrobial activity |
| Methyl 2-oxocyclopentanecarboxylate | Cyclopentane | Limited biological activity compared to cyclobutane derivatives |
Q & A
Q. What are the common synthetic routes for methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate, and how are yields optimized?
The compound is typically synthesized via multi-step reactions involving cyclobutane ring formation and subsequent functionalization. For example:
- Step 1 : Cyclobutane ring construction using [2+2] photocycloaddition or cyclopropane ring expansion.
- Step 2 : Introduction of the oxoethyl group via nucleophilic addition or oxidation of a precursor (e.g., allyl alcohol derivatives).
- Step 3 : Esterification with methanol under acidic or basic conditions to form the carboxylate .
Key yield optimizations include: - Temperature control (e.g., reflux in ethyl acetate for solubility ).
- Catalysts: Use of Lewis acids (e.g., BF₃·OEt₂) for ring formation or palladium catalysts for cross-coupling .
- Purification: Column chromatography or recrystallization to isolate high-purity product (>95% by HPLC) .
Q. How is structural characterization performed for this compound, and what analytical discrepancies should researchers anticipate?
- NMR Analysis : ¹H-NMR (DMSO-d₆) reveals diagnostic peaks:
- δ 2.56–2.31 (m, 7H) for cyclobutane protons.
- δ 3.82 (s, 3H) for the methyl ester .
- Coupling constants (e.g., J = 7.9 Hz) confirm substituent geometry .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) is standard, but discrepancies may arise due to:
- Residual solvents (e.g., ethyl acetate) masking low-abundance impurities.
- Tautomerism of the oxoethyl group affecting retention times .
Advanced Research Questions
Q. How does the cyclobutane ring’s strain influence reactivity in substitution or oxidation reactions?
The four-membered cyclobutane ring introduces significant angle strain (~109.5° deviation from ideal sp³ hybridization), leading to:
- Enhanced Reactivity : Ring-opening reactions under mild conditions (e.g., nucleophilic attack at the ester carbonyl ).
- Oxidation Sensitivity : The oxoethyl group undergoes rapid oxidation to carboxylic acids with KMnO₄ or CrO₃, requiring inert atmospheres for stability .
- Substitution Selectivity : Ring strain directs electrophiles to the less hindered equatorial position, as shown in DFT studies .
Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?
- Chiral Chromatography : Use of amylose- or cellulose-based columns to separate enantiomers (e.g., derivatives with asymmetric cyclobutane carbons) .
- X-ray Crystallography : Critical for absolute configuration determination, as seen in related cyclopropane-carboxylate structures .
- Dynamic NMR : Variable-temperature ¹H-NMR to study ring-flipping kinetics and confirm substituent conformations .
Q. How should researchers address contradictory data in synthetic yields or spectral assignments?
- Method Replication : Cross-validate procedures using alternative solvents (e.g., DMF vs. THF) or catalysts.
- Spectral Benchmarking : Compare experimental NMR shifts with computed spectra (e.g., ACD/Labs or Gaussian). Discrepancies in δ 2.56–2.31 m (cyclobutane protons) may arise from solvent polarity effects .
- Batch Analysis : Repeat reactions with strict stoichiometric control (e.g., 1:1 molar ratios for amine coupling ).
Methodological Considerations
Q. What analytical methods validate the compound’s stability under varying pH and temperature?
- Forced Degradation Studies :
- Acid/Base Hydrolysis: Reflux in 0.1M HCl/NaOH to assess ester hydrolysis.
- Thermal Stress: Heat at 60°C for 48 hours; monitor degradation via TLC or LC-MS .
- Kinetic Modeling : Arrhenius plots to predict shelf-life under storage conditions .
Q. How can retrosynthetic analysis guide the design of novel derivatives?
- AI Tools : Platforms like Pistachio or Reaxys propose routes via:
- Disconnection at the ester group to prioritize cyclobutane-oxoethyl precursors.
- Functional group interconversion (FGI) of the oxoethyl to amines or thiols .
- Fragment-Based Design : Cyclobutane as a rigid scaffold for drug discovery, leveraging strain for target binding .
Q. What computational models predict the compound’s physicochemical properties?
- DFT Calculations : Optimize geometry and calculate dipole moments (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
- MD Simulations : Solubility and logP predictions using COSMO-RS or Schrödinger’s QikProp .
Specialized Applications
Q. How is this compound utilized in fragment-based drug discovery (FBDD)?
- 3D Fragment Libraries : The cyclobutane core provides conformational rigidity for probing protein pockets.
- Click Chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) .
- SAR Studies : Methyl ester hydrolysis to carboxylic acids enhances solubility for in vitro assays .
Q. What protocols mitigate hazards during large-scale synthesis (e.g., exothermic reactions)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
